molecular formula C21H22N2O7S B6481928 methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-08-5

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B6481928
CAS RN: 899971-08-5
M. Wt: 446.5 g/mol
InChI Key: AYWVTOONSPCCTH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methoxycinnamate and Methyl 3- (4-Hydroxy-3-methoxyphenyl)propionate are similar compounds that have antioxidant activities that provide protection against inflammation and cancer. They have the ability to cross cell membranes and inhibit the release of pro-inflammatory cytokines .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with appropriate aromatic primary amines/hydrazines . A new series of the corresponding N-mannich bases can be synthesized by reacting them with formaldehyde and diphenylamine .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as 1H-NMR and IR spectral data .


Physical And Chemical Properties Analysis

These compounds are usually in the form of a white to pink powder . They are slightly soluble in water and have a melting point of 61.0-68.0°C .

Scientific Research Applications

properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-12-4-7-14(8-5-12)31(27,28)11-15-18(20(25)30-3)19(23-21(26)22-15)13-6-9-16(24)17(10-13)29-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWVTOONSPCCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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